N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide
Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide is a complex organic compound that features a benzimidazole moiety linked to an acrylamide group through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Linking the Ethyl Chain: The benzimidazole derivative is then reacted with an ethylating agent to introduce the ethyl chain.
Acrylamide Formation: Finally, the ethylated benzimidazole is coupled with 3-(3,4-dimethoxy-phenyl)-acrylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The acrylamide group can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the acrylamide group can produce ethylamines .
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-(2-pyridyl)benzimidazole share structural similarities with N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide.
Acrylamide Derivatives: Compounds like N-phenylacrylamide and N-(3,4-dimethoxyphenyl)acrylamide are structurally related.
Uniqueness
This compound is unique due to the combination of its benzimidazole and acrylamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-7-14(13-18(17)26-2)8-10-20(24)21-12-11-19-22-15-5-3-4-6-16(15)23-19/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMPEILYYRQQH-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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